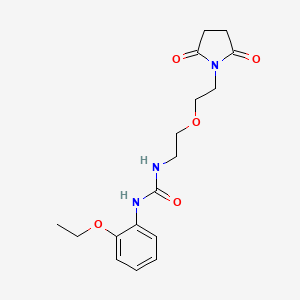

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea, also known as EPPU, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. EPPU has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In

Scientific Research Applications

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

This study highlights the measurement of human urinary carcinogen metabolites, including urea derivatives, as a practical approach for obtaining information about tobacco and cancer. The utility of these assays provides insights into carcinogen dose, exposure delineation, and metabolism in humans, which are critical for future studies on tobacco and human cancer, including the evaluation of new tobacco products and harm reduction strategies (Hecht, 2002).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, is found in many fermented foods and beverages. Its presence at low levels raises health concerns due to its genotoxic and carcinogenic effects. This review explores the sources, formation mechanisms, detection methods, and strategies to reduce EC levels in food, providing a comprehensive understanding of its impact on health and safety (Weber & Sharypov, 2009).

Urea Biosensors: A Comprehensive Review

This review focuses on the recent advances in biosensors for detecting and quantifying urea concentration. Urea, found in various processes and as an end product of nitrogen metabolism in humans, plays a significant role in different critical diseases. The utilization of different materials for enzyme immobilization in urea biosensors and their sensing parameters are discussed, highlighting the importance of urea detection in various fields such as fishery, dairy, food preservation, and agriculture (Botewad et al., 2021).

Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections

This paper reviews the patent literature on urease inhibitors, which are crucial for treating infections caused by urease-producing bacteria in the gastric and urinary tracts. It highlights the need for alternative therapies to acetohydroxamic acid, the only clinically used urease inhibitor, due to its severe side effects. The paper suggests further exploration of urease inhibition as a therapeutic strategy (Kosikowska & Berlicki, 2011).

The Determination of Urea in Wine

This review discusses methods for determining urea concentration in wine, which is crucial for understanding yeast metabolism and the formation of ethyl carbamate, a known carcinogen. The review categorizes the methods into those based on colour-forming reactions, enzymatic hydrolysis, and chromatographic separation, providing insights into the challenges and advancements in urea detection in alcoholic beverages (Francis, 2006).

properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-2-25-14-6-4-3-5-13(14)19-17(23)18-9-11-24-12-10-20-15(21)7-8-16(20)22/h3-6H,2,7-12H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXKOTOFWYJPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)

![Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate](/img/structure/B2831404.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2831406.png)